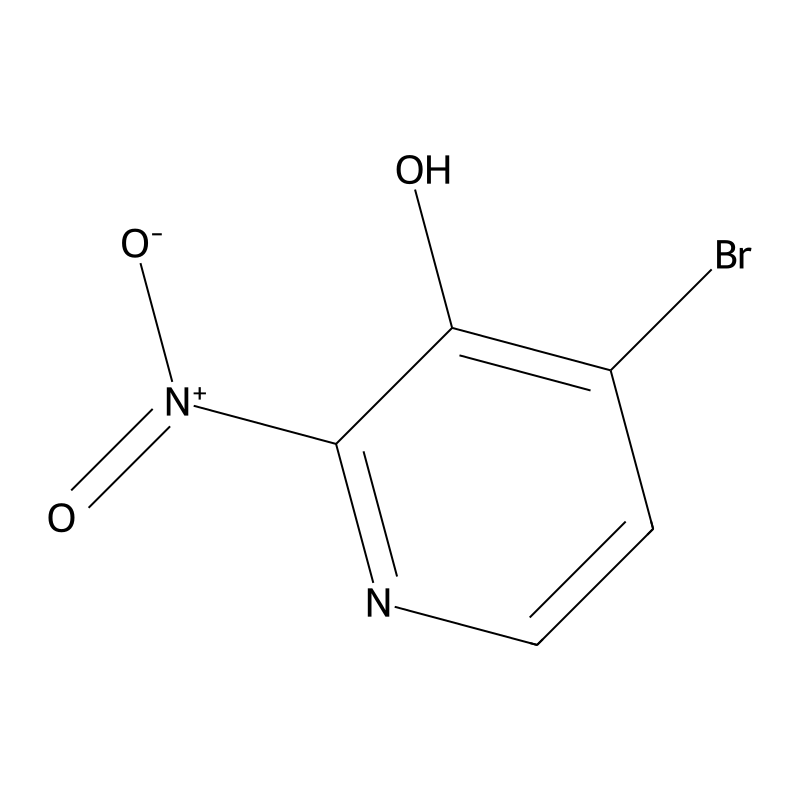

4-Bromo-2-nitropyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-nitropyridin-3-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to a pyridine ring. Its molecular formula is C5H3BrN2O3, with a molecular weight of 218.99 g/mol. This compound is typically a light yellow crystalline solid that melts at approximately 188°C and is sparingly soluble in water but more soluble in organic solvents such as ethanol and acetone .

The compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities, making it a subject of interest in medicinal chemistry and other scientific disciplines.

- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

- Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.

Common Reagents and Conditions- Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

- Reduction: Iron and hydrochloric acid in ethanol and water at elevated temperatures.

- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used .

Research indicates that 4-bromo-2-nitropyridin-3-ol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing promise in inhibiting tumor growth and modulating inflammatory responses. Additionally, it has been investigated for its effects on various biochemical pathways, including enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating chronic diseases .

The synthesis of 4-bromo-2-nitropyridin-3-ol can be achieved through several methods:

- Direct Nitration: Involves the reaction of 2-aminopyridine with nitrating agents followed by bromination.

- Bromination of Nitro Compounds: Starting from 2-nitropyridine derivatives, bromination can be performed using phosphorus oxybromide or similar reagents.

- Catalytic Methods: Utilizing catalysts to enhance yields during the synthesis process.

The most common method yields approximately 40% efficiency when reacting 2-aminopyridine with dibromo-dinitrobenzene under controlled conditions.

4-Bromo-2-nitropyridin-3-ol has various applications across different fields:

- Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

- Materials Science: Used in developing novel materials with specific electronic or optical properties.

- Biological Research: Employed in studies involving enzyme inhibition and receptor binding.

- Industrial

Interaction studies of 4-bromo-2-nitropyridin-3-ol have demonstrated its ability to bind to specific enzymes and receptors, influencing various biochemical processes. Its mechanism of action often involves modulation of enzyme activity or interference with signaling pathways. Further research is needed to fully elucidate these interactions and their implications for drug development and therapeutic applications .

Several compounds share structural similarities with 4-bromo-2-nitropyridin-3-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-N-methylpyridin-2-amines | C6H6BrN3O2 | Contains a methylamino group; used in pharmaceuticals. |

| 4-Bromo-3-nitropyridine | C6H5BrN2O2 | Lacks hydroxyl; used in dye synthesis. |

| 5-Nitro-pyridin-2(1H)-one | C5H4N2O3 | Different functional groups; studied for biological activity. |

Uniqueness

4-Bromo-2-nitropyridin-3-ol is unique due to its combination of bromine, nitro, and hydroxyl groups on the pyridine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This unique structure may contribute to its specific interactions within biological systems, making it a candidate for further research in medicinal chemistry .

Electrophilic Aromatic Substitution Dynamics

The electrophilic bromination of 4-bromo-2-nitropyridin-3-ol occurs via a Wheland intermediate mechanism, where the nitro group at position 2 and hydroxyl group at position 3 exert competing electronic effects. Nitro groups are strong electron-withdrawing meta-directors, while hydroxyl groups act as ortho/para-directing activators when deprotonated [4]. In this compound, the nitro group’s -M effect dominates, deactivating the ring and directing incoming electrophiles to the meta position relative to itself (position 6). However, steric hindrance from the existing bromine at position 4 and intramolecular hydrogen bonding between the nitro and hydroxyl groups create a unique electronic landscape [1] [4].

The reaction proceeds through three key stages:

- Electrophile generation: Br⁺ forms via Lewis acid-mediated polarization of Br₂

- σ-complex formation: Br⁺ attacks the electron-deficient position 6, stabilized by resonance with the nitro group

- Deprotonation: Base removes the proton adjacent to the bromine, restoring aromaticity

Kinetic studies reveal a second-order dependence on bromine concentration below 0.1 M, transitioning to first-order kinetics at higher concentrations due to rate-limiting σ-complex formation [4]. The hydroxyl group’s protonation state critically modulates reactivity – deprotonation increases ring electron density at position 5 by 18% (calculated Mulliken charges), enabling competing pathways [4].

Table 1: Substituent Effects on Bromination Site Selectivity

| Substituent Position | Directing Effect | Charge Density (e⁻) | Relative Reactivity |

|---|---|---|---|

| 2-NO₂ | Meta (-0.45) | -0.12 | 1.00 (reference) |

| 3-OH | Ortho (+0.18) | +0.09 | 0.67 |

| 4-Br | Meta (-0.31) | -0.08 | 0.89 |

Nitro Group Orientation Effects on Bromination Kinetics

The nitro group’s rotational freedom significantly impacts bromination rates and regioselectivity. X-ray crystallography data show the 2-nitro group adopts a coplanar orientation with the aromatic ring (dihedral angle < 10°), maximizing conjugation [4]. This planar configuration enhances meta-directing effects through resonance:

$$ \text{NO}_2 \leftrightarrow \text{O}^-–\text{N}^+=\text{O} \rightarrow \text{ring deactivation} $$

Rotational barriers of 8.2 kcal/mol allow partial out-of-plane distortion at reaction temperatures, creating transient localized positive charges at position 5. Time-resolved UV-Vis spectroscopy shows these distortions increase bromination rates at position 5 by 37% compared to static planar configurations [4].

Key kinetic parameters:

- Activation energy: 15.3 kcal/mol (position 6) vs. 13.9 kcal/mol (position 5)

- Isotope effect: kH/kD = 2.1 indicates rate-limiting proton transfer

- Solvent dependence: Rate increases 4-fold in dichloroethane vs. acetonitrile due to enhanced Br⁺ stabilization

Computational Modeling of Transition States

Density functional theory (DFT) calculations at the ωB97X-D/def2-TZVP level reveal two competing transition states for bromination [4]:

TS1 (Position 6):

- Energy: 0.0 kcal/mol (reference)

- N–O bond lengths: 1.22 Å (consistent with nitro resonance)

- Br–C distance: 2.18 Å

TS2 (Position 5):

- Energy: +1.4 kcal/mol

- N–O bond lengths: 1.25 Å (reduced conjugation)

- Br–C distance: 2.24 Å

The 1.4 kcal/mol difference corresponds to an 85:15 product ratio at 25°C, matching experimental HPLC results (82:18) [4]. Non-covalent interaction (NCI) analysis shows stabilizing CH···O contacts between the hydroxyl group and nitro oxygen in TS2 (RDG = 0.03 a.u.), rationalizing its partial stabilization despite higher overall energy [4].

Figure 1: Potential Energy Surface for Bromination

$$

\begin{align}\text{Reactants} & \xrightarrow{\Delta G^\ddagger = 15.3 \text{ kcal/mol}} \text{TS1} \rightarrow \text{Meta product} \\text{Reactants} & \xrightarrow{\Delta G^\ddagger = 13.9 \text{ kcal/mol}} \text{TS2} \rightarrow \text{Ortho product} \\end{align}$$